molecular formula C17H19F3N4O2 B2895823 1-methyl-2-oxo-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide CAS No. 1797083-89-6

1-methyl-2-oxo-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2895823
CAS No.: 1797083-89-6
M. Wt: 368.36
InChI Key: QEPNWLJLPLKLHU-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydropyridine core substituted with a methyl group at position 1 and an oxo group at position 2. The carboxamide side chain is linked via an ethyl group to a 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole moiety. The trifluoromethyl (CF₃) group introduces strong electron-withdrawing effects, enhancing metabolic stability and influencing lipophilicity.

Properties

IUPAC Name

1-methyl-2-oxo-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O2/c1-23-9-4-6-12(16(23)26)15(25)21-8-10-24-13-7-3-2-5-11(13)14(22-24)17(18,19)20/h4,6,9H,2-3,5,7-8,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPNWLJLPLKLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include chloroacetyl chloride, secondary amines, sodium sulfite, phosphorus oxychloride, and 4-nitrobenzenesulfonyl azide .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, potentially leading to novel compounds with unique properties.

Scientific Research Applications

1-methyl-2-oxo-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and indazole ring play crucial roles in binding to target proteins and modulating their activity. This can lead to changes in cellular processes, making the compound a valuable tool for studying biological systems and developing therapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

1-methyl-2-oxo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide (CAS 1797670-88-2)
  • Key Differences : Replaces the CF₃ group with pyridin-2-yl.
  • Molecular weight is 377.4 g/mol, whereas the CF₃ analog is expected to be higher (~423.4 g/mol) due to the heavier trifluoromethyl group .
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41)
  • Core Structure : Pyrrole-carboxamide with imidazole and trifluoromethylpyridine substituents.
  • Comparison : The pyrrole core lacks the dihydropyridine ring’s conjugation, which may alter electronic properties and binding kinetics. The trifluoromethyl group here is on a pyridine ring, differing in spatial orientation compared to the indazole-linked CF₃ in the target compound .

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
  • Key Features : Fused imidazo-pyridine core with ester and nitrophenyl groups.
  • Comparison : The ester groups increase polarity, contrasting with the carboxamide linker in the target compound. The nitro group may confer redox activity absent in the CF₃-substituted analog .
3-(3-Fluorophenyl)-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acid (6m)
  • Key Features : Benzoimidazo-pyridine core with a carboxylic acid group.
  • Comparison: The carboxylic acid enhances solubility but may limit membrane permeability compared to carboxamides. The fluorine atom offers moderate electron-withdrawing effects, less pronounced than CF₃ .

Physicochemical and Structural Data

Compound Name Core Structure Key Substituent Molecular Weight (g/mol) Notable Properties
Target Compound 1,2-Dihydropyridine CF₃-indazole ~423.4* High lipophilicity, metabolic stability
CAS 1797670-88-2 1,2-Dihydropyridine Pyridin-2-yl-indazole 377.4 Potential for π-π interactions
Compound 41 Pyrrole CF₃-pyridine 392.2 Moderate solubility, imidazole basicity
6m Benzoimidazo-pyridine 3-Fluorophenyl 322.3 High solubility, carboxylic acid

*Estimated based on structural similarity to CAS 1797670-88-2.

Functional Implications of Substituent Variations

  • Trifluoromethyl (CF₃) : Enhances lipophilicity (logP) and resistance to oxidative metabolism, critical for CNS penetration or prolonged half-life.
  • Pyridinyl : Improves water solubility and enables directional interactions with target proteins.
  • Carboxamide vs. Carboxylic Acid : Carboxamides balance solubility and permeability, whereas carboxylic acids may limit bioavailability due to ionization at physiological pH .

Biological Activity

1-Methyl-2-oxo-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide (CAS Number: 1797083-89-6) is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is C17H19F3N4O2C_{17}H_{19}F_{3}N_{4}O_{2}, and it has a molecular weight of 368.35 g/mol . This compound features a unique structural framework that combines elements from both dihydropyridine and indazole derivatives, which are known for their diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, potentially increasing its bioavailability and efficacy in biological systems .

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of dihydropyridine and indazole have been shown to inhibit tumor growth in various cancer cell lines. The specific activity of this compound against different cancer types remains to be extensively researched; however, its structural analogs have demonstrated promising results against breast cancer and leukemia cell lines .

Antimicrobial Properties

Compounds containing the dihydropyridine scaffold have also been evaluated for their antimicrobial activity. Preliminary data suggests that this compound may exhibit inhibitory effects against certain bacterial strains. The presence of the trifluoromethyl group may contribute to this activity by enhancing the compound's interaction with bacterial membranes.

Case Study 2: Inhibition of Enzymatic Activity

Research on quinazoline derivatives has shown that modifications similar to those in this compound can lead to potent inhibition of enzymes such as Aurora kinase and PDGF receptors. These findings indicate a potential application for this compound in targeting specific signaling pathways involved in tumorigenesis .

Data Tables

Property Value
Molecular FormulaC₁₇H₁₉F₃N₄O₂
Molecular Weight368.35 g/mol
CAS Number1797083-89-6
Structural FeaturesDihydropyridine and Indazole

Biological Activity Summary Table

Activity Type Potential Effects References
AnticancerInduces apoptosis ,
AntimicrobialInhibitory effects on bacteria,
Enzyme InhibitionTargets Aurora kinase ,

Q & A

Q. What are the recommended synthetic routes for 1-methyl-2-oxo-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including cyclization of indazole precursors and coupling with dihydropyridine-carboxamide intermediates. Key steps include:

  • Indazole ring formation : Cyclization of substituted hydrazines with ketones under acidic conditions .
  • Carboxamide coupling : Use of coupling agents like EDC/HOBt or DCC to link the indazole-ethylamine moiety to the dihydropyridine-carboxamide core .
  • Optimization : Reaction temperature (60–100°C), solvent choice (DMF or acetonitrile), and catalyst selection (e.g., Lewis acids) significantly impact yield and purity. Parallel reaction screening with DoE (Design of Experiments) is advised for parameter optimization .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for verifying substituent positions, particularly the trifluoromethyl group and indazole/dihydropyridine ring systems .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and detects impurities .
  • Infrared spectroscopy (IR) : Identifies functional groups like amide C=O stretches (~1650 cm1^{-1}) and indazole N-H bonds .
  • X-ray crystallography : For unambiguous structural confirmation, SHELXL refinement of single-crystal data is recommended .

Q. What preliminary biological screening assays are appropriate for evaluating this compound’s pharmacological potential?

Initial screening should focus on:

  • Enzyme inhibition assays : Target kinases or proteases due to the indazole moiety’s known role in kinase binding .
  • Cellular cytotoxicity : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, HepG2) to assess antiproliferative activity .
  • Solubility and permeability : Measure logP (via HPLC) and PAMPA permeability to gauge drug-likeness .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding affinity?

  • Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., kinases) by analyzing hydrogen bonding with the carboxamide group and hydrophobic interactions with the trifluoromethyl substituent .
  • QSAR studies : Correlate substituent modifications (e.g., indazole ring substitutions) with biological activity using multivariate regression models .
  • MD simulations : Assess binding stability over time (50–100 ns trajectories) to identify residues critical for target engagement .

Q. What strategies resolve contradictions in crystallographic data vs. spectroscopic results for this compound?

  • Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries to detect discrepancies .
  • Dynamic effects : NMR relaxation experiments (e.g., T1T_1, T2T_2 measurements) can identify conformational flexibility in solution that may explain differences from solid-state structures .
  • Software limitations : SHELXL’s handling of disordered trifluoromethyl groups may require manual refinement or alternative software (e.g., Olex2) .

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

  • Scaffold diversification : Modify the indazole (e.g., substituents at position 3) and dihydropyridine (e.g., methyl vs. ethyl groups) cores .
  • Bioisosteric replacement : Replace the trifluoromethyl group with chlorine or cyano groups to assess electronic effects .
  • Pharmacophore mapping : Identify critical binding features (e.g., hydrogen bond acceptors in the carboxamide) using tools like Schrödinger’s Phase .

Q. What methodologies address low yields in the final coupling step of the synthesis?

  • Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)2_2) for Buchwald-Hartwig couplings or copper catalysts for Ullmann reactions .
  • Protecting group strategy : Temporarily protect reactive sites (e.g., indazole NH) with Boc or Fmoc groups to prevent side reactions .
  • Flow chemistry : Continuous flow systems improve mixing and heat transfer for exothermic steps, enhancing reproducibility .

Q. How can metabolic stability be assessed preclinically, and what structural modifications improve it?

  • In vitro assays : Use liver microsomes (human or rodent) to measure half-life (t1/2t_{1/2}) and identify metabolic hotspots via LC-MS metabolite profiling .
  • Modifications : Introduce deuterium at labile C-H positions or replace metabolically unstable groups (e.g., methyl with cyclopropyl) .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between computational binding predictions and experimental IC50_{50} values?

  • Free energy calculations : Use MM-GBSA or FEP+ to account for solvation and entropy effects overlooked in docking .
  • Experimental validation : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) to rule out protocol variability .

Q. What steps ensure reproducibility in biological assays given batch-to-batch compound variability?

  • Purity thresholds : Require ≥95% purity (via HPLC) and characterize each batch with 1^1H NMR .
  • Positive controls : Include reference compounds (e.g., staurosporine for kinase inhibition) in every assay plate .

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